(4R,4'R,5R,5'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]
Description
This compound is a bis-imidazole derivative featuring a 1,3-phenylene linker connecting two stereochemically defined 4,5-dihydro-4,5-diphenyl-1H-imidazole units. Its rigid aromatic backbone and chiral centers (4R,4'R,5R,5'R) make it a candidate for asymmetric catalysis and materials science.
Properties
Molecular Formula |
C36H30N4 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(4R,5R)-2-[3-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C36H30N4/c1-5-14-25(15-6-1)31-32(26-16-7-2-8-17-26)38-35(37-31)29-22-13-23-30(24-29)36-39-33(27-18-9-3-10-19-27)34(40-36)28-20-11-4-12-21-28/h1-24,31-34H,(H,37,38)(H,39,40)/t31-,32-,33-,34-/m1/s1 |
InChI Key |
UYMXNCBCIRQMJY-YFRBGRBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=CC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-phenylenediamine with benzil in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole products.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole rings or the phenylene bridge are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base, and acylating agents (e.g., acyl chlorides) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
(4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with cellular components, such as enzymes and receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogues with Oxazole Rings
Compound : (4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
- Key Differences :
- Oxazole rings replace imidazole, reducing basicity and altering electronic properties.
- Stereochemistry at C5/C5' (S-configuration vs. R in the target compound) impacts enantioselectivity in catalysis.
- Applications : Used in copper-catalyzed silylation reactions for synthesizing chiral allenylsilanes .
Compound : (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
Bis-Imidazole Derivatives with Modified Linkers
Compound : (4R,4'R,5R,5'R)-2,2'-(Propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Key Differences :
- Propane-2,2-diyl linker increases flexibility compared to the rigid 1,3-phenylene group.
- Oxazole rings reduce coordination strength relative to imidazole.
- Applications: Used in asymmetric catalysis; commercial availability noted (CAS 183072-30-2) .
Pharmacologically Active Imidazole Derivatives
Compound : 2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles
- Key Differences: Monomeric imidazole structure lacking the bis-imidazole framework. Substituents (e.g., hydroxyl, alkylthio) enhance pharmacological activity.
- Applications : Antimicrobial, anti-inflammatory, and antineoplastic activities reported .
Compound : cis-(4R,5R)-Platinum(II) Complexes with Imidazole Derivatives
- Key Differences :
- Platinum coordination alters reactivity and solubility.
- Water-soluble derivatives show improved anticancer activity compared to parent compounds.
- Properties: Higher solubility in aqueous media than non-coordinated imidazoles .
Phosphine-Containing Imidazole Derivatives
Compound: (4R,5R)-2-[2-(Diphenylphosphino)phenyl]-4,5-bis(4-methylphenyl)-1H-imidazole
- Key Differences: Phosphine group introduces strong coordination capacity for transition metals.
- Applications : Ligand in asymmetric catalysis (e.g., hydrogenation reactions) .
Data Tables
Table 1: Structural and Functional Comparison
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